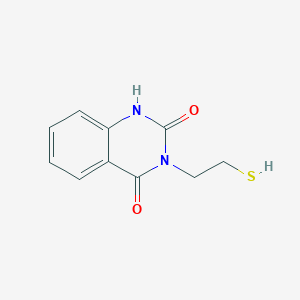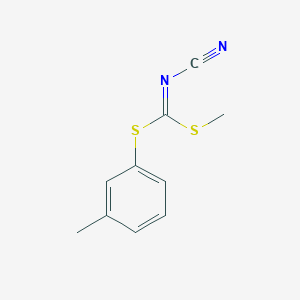
Methyl 3-methylphenyl cyanocarbonodithioimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methylphenyl cyanocarbonodithioimidate, commonly known as MTCI, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. MTCI has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Wirkmechanismus
MTCI works by inhibiting the enzyme Methyl 3-methylphenyl cyanocarbonodithioimidate, which is a negative regulator of insulin signaling. By inhibiting Methyl 3-methylphenyl cyanocarbonodithioimidate, MTCI enhances insulin sensitivity and promotes glucose uptake in cells, leading to improved glucose metabolism. MTCI has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism.
Biochemische Und Physiologische Effekte
MTCI has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin sensitivity, reduced inflammation, and increased antioxidant capacity. MTCI has also been shown to reduce body weight and fat mass in obese animals, suggesting potential applications in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
MTCI has several advantages as a research tool. It is a potent and selective inhibitor of Methyl 3-methylphenyl cyanocarbonodithioimidate, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin signaling. MTCI is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also limitations to the use of MTCI in research. It is a toxic compound and must be handled with care. MTCI has also been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on MTCI. One area of interest is the development of more potent and selective inhibitors of Methyl 3-methylphenyl cyanocarbonodithioimidate based on the structure of MTCI. Another area of interest is the study of the effects of MTCI on other metabolic pathways, such as lipid metabolism and mitochondrial function. Finally, there is potential for the development of MTCI-based therapies for the treatment of diabetes, obesity, and other metabolic disorders.
Synthesemethoden
MTCI can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with carbon disulfide and a reducing agent such as sodium borohydride to yield MTCI.
Wissenschaftliche Forschungsanwendungen
MTCI has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. MTCI has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Eigenschaften
CAS-Nummer |
152381-93-6 |
|---|---|
Produktname |
Methyl 3-methylphenyl cyanocarbonodithioimidate |
Molekularformel |
C10H10N2S2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
[(3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H10N2S2/c1-8-4-3-5-9(6-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
InChI-Schlüssel |
WBTOGBUBDORZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
Kanonische SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
Synonyme |
Methyl(3-methylphenyl)cyanocarbonimidodithioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



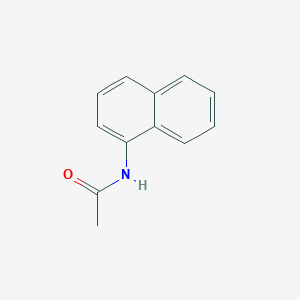
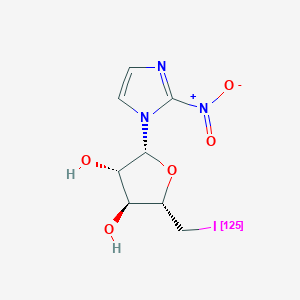
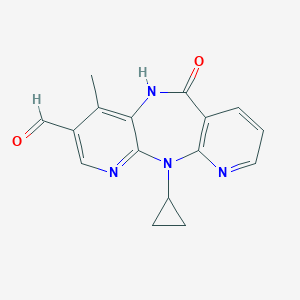
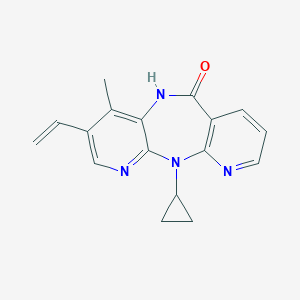
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
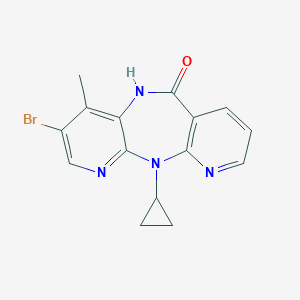
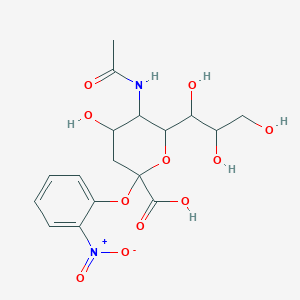
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
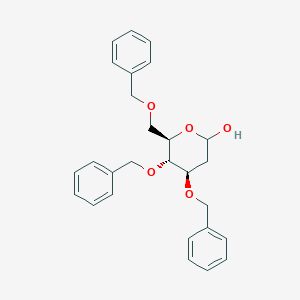
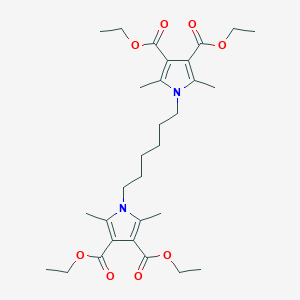
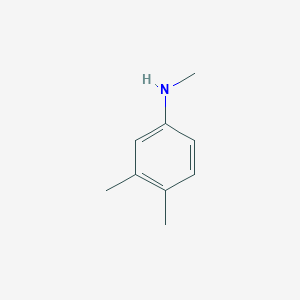
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
